

3-Amino-2-fluorobenzotrifluoride CAS number 123973-25-1 properties

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Compound of Interest

Compound Name: 3-Amino-2-fluorobenzotrifluoride

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An In-Depth Technical Guide to 3-Amino-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines in Modern Synthesis

In the landscape of medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.^[1] Among these critical synthons, **3-Amino-2-fluorobenzotrifluoride** (CAS No. 123973-25-1), also known as 2-Fluoro-3-(trifluoromethyl)aniline, emerges as a compound of significant interest. Its unique trifluoromethyl and fluoro-substituted aniline scaffold offers a versatile platform for creating complex, high-value molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the professional researcher.

Section 1: Core Chemical & Physical Properties

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in experimental design. **3-Amino-2-fluorobenzotrifluoride** is a pale yellow liquid

whose key characteristics are summarized below.^[2] These properties dictate its handling, reaction conditions, and purification strategies.

Identifiers and Structure

- Chemical Name: **3-Amino-2-fluorobenzotrifluoride**
- Systematic (IUPAC) Name: 2-Fluoro-3-(trifluoromethyl)aniline^[3]
- CAS Number: 123973-25-1^[3]
- Synonyms: $\alpha,\alpha,\alpha,2$ -Tetrafluoro-m-toluidine, 2-Fluoro-3-(trifluoromethyl)benzenamine^{[3][4]}
- Molecular Formula: $C_7H_5F_4N$ ^{[3][4]}
- Molecular Weight: 179.11 g/mol ^[3]

Caption: Chemical structure of **3-Amino-2-fluorobenzotrifluoride**.

Physicochemical Data Summary

The following table consolidates the key physical properties reported for **3-Amino-2-fluorobenzotrifluoride**, providing a reliable reference for laboratory use.

Property	Value	Source(s)
Appearance	Pale yellow liquid	^[2]
Boiling Point	189 °C	^[4]
Density	1.390 g/cm ³	^[4]
Flash Point	82 °C (closed cup)	^[4]
Refractive Index (n_D^{20})	1.4620	^[4]

Section 2: Spectral Data for Structural Verification

Structural confirmation is a cornerstone of synthetic chemistry. The following data provides the basis for the analytical identification of **3-Amino-2-fluorobenzotrifluoride**.

Mass Spectrometry

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak consistent with the compound's molecular weight.

- Major Fragments (m/z):
 - 179: Molecular ion $[M]^+$ [\[3\]](#)
 - 160: Loss of F ($[M-F]^+$) or NH ($[M-NH]^+$) fragment[\[3\]](#)
 - 132: Further fragmentation[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra are best obtained on a per-batch basis, typical chemical shifts for related fluorinated aromatic amines provide a strong predictive framework for analysis. The ^1H NMR would be expected to show distinct aromatic proton signals and a broad amine proton signal. The ^{13}C NMR and ^{19}F NMR are particularly informative, showing characteristic shifts due to the strong influence of the fluorine and trifluoromethyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of **3-Amino-2-fluorobenzotrifluoride** will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-F bonds of the trifluoromethyl group and the aromatic ring, and the vibrations of the benzene ring itself.

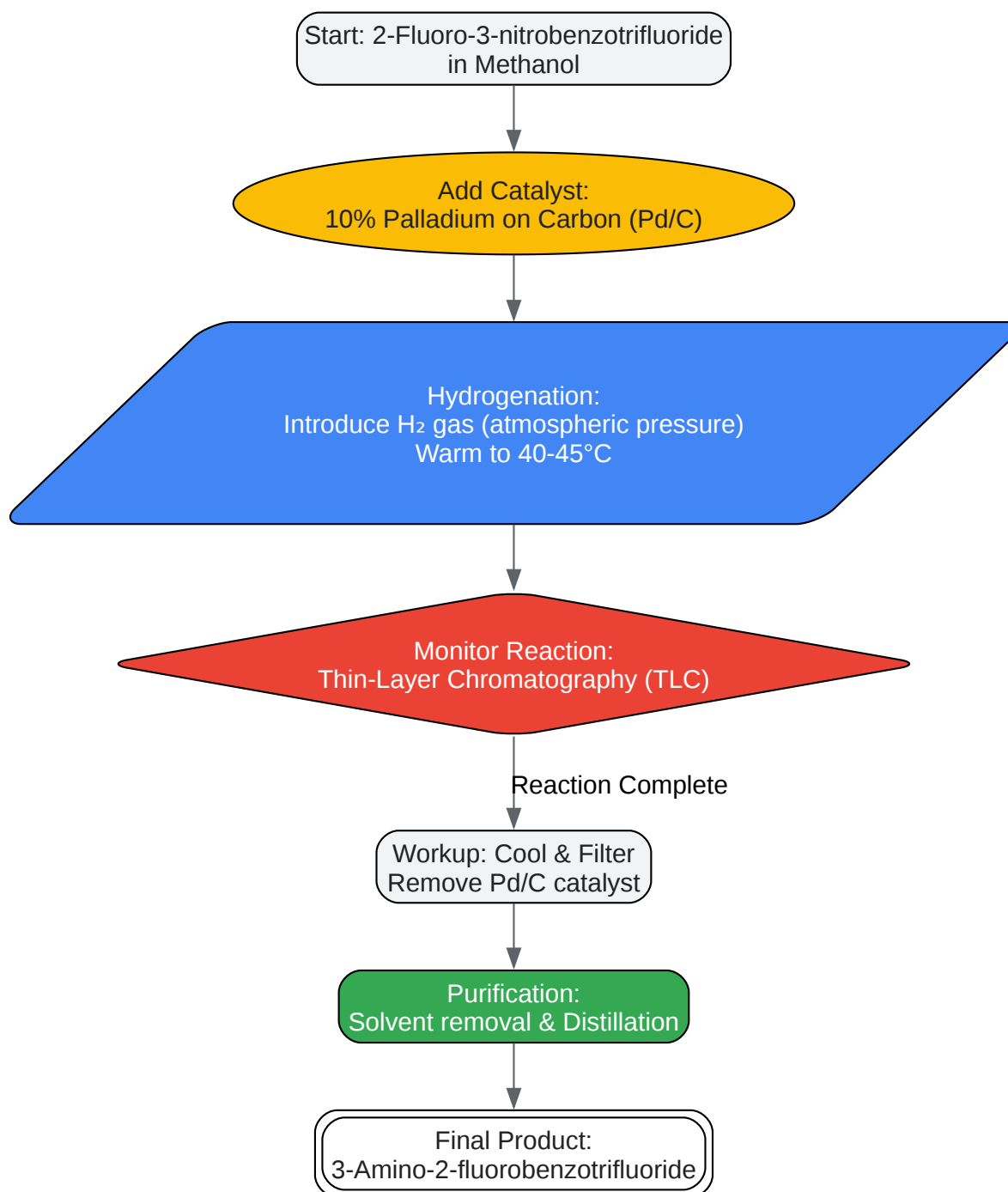
- Expected Characteristic Absorptions (cm^{-1}):
 - 3500–3300: N-H stretching (primary amine), typically two bands.
 - 1650–1580: N-H bending.
 - 1600–1400: C-C stretching within the aromatic ring.
 - 1350–1100: Strong C-F stretching from the $-\text{CF}_3$ group.

- 900–675: C-H out-of-plane ("oop") bending for the aromatic ring.

Section 3: Synthesis, Reactivity, and Mechanistic Considerations

Recommended Synthetic Protocol

A robust and widely applicable method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. This approach is highly effective for preparing **3-Amino-2-fluorobenzotrifluoride** from its nitro precursor, 2-Fluoro-3-nitrobenzotrifluoride. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency and clean reaction profile.^[5]



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Caption: Proposed workflow for the synthesis of **3-Amino-2-fluorobenzotrifluoride**.

Step-by-Step Methodology:

- **Reaction Setup:** A solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent such as methanol is prepared in a reaction vessel equipped for stirring and operation under an inert atmosphere (e.g., dry nitrogen).[5]
- **Catalyst Addition:** A catalytic amount of 10% palladium on charcoal (w/w) is carefully added to the solution.[5]
- **Hydrogenation:** The stirred mixture is warmed to approximately 40-45°C. Hydrogen gas is then introduced and bubbled through the solution at atmospheric pressure.[5]
- **Monitoring:** The progress of the reduction is monitored by thin-layer chromatography (TLC) until the starting nitro compound is fully consumed (typically 4-5 hours).[5]
- **Workup:** Upon completion, the solution is cooled to room temperature, and the palladium catalyst is removed by filtration through a pad of celite.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield **3-Amino-2-fluorobenzotrifluoride** as a pale-yellow oil.[5]

Causality Behind Choices:

- **Catalyst:** Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of nitro groups without affecting the aromatic ring or the fluorine substituents.
- **Solvent:** Methanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating the reaction at the catalyst surface.
- **Temperature:** Gentle warming (40-45°C) increases the reaction rate without promoting side reactions or requiring high-pressure equipment, making the protocol accessible and safer.

Chemical Reactivity

The reactivity of **3-Amino-2-fluorobenzotrifluoride** is primarily dictated by the nucleophilic amino group. It undergoes typical reactions of an aromatic amine, including:

- **N-Arylation:** It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds.
- **Acylation:** Reaction with acyl chlorides or anhydrides to form amides.
- **Diazotization:** The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halides via Sandmeyer reaction).

The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino group.

Section 4: Applications in Drug Development & Medicinal Chemistry

The true value of **3-Amino-2-fluorobenzotrifluoride** lies in its application as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 2-fluoro-3-(trifluoromethyl)aniline motif is a privileged structure in modern drug design.

Core Rationale for its Use:

- **Metabolic Stability:** The trifluoromethyl group is exceptionally stable to metabolic degradation and can block positions on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.
- **Enhanced Lipophilicity:** The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to hydrophobic pockets in target proteins.^[1]
- **Modulation of pKa:** The electron-withdrawing effects of the fluorine substituents lower the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the ionization state of a drug molecule at physiological pH, affecting its solubility, absorption, and target engagement.

Exemplary Applications in Kinase Inhibitor Synthesis:

While specific drugs directly synthesized from this exact CAS number may not be broadly disclosed, the scaffold is central to the development of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[1][6] For instance, the blockbuster drug Nilotinib, an inhibitor of the Bcr-Abl kinase used in leukemia treatment, is built upon a very similar 3-(trifluoromethyl)aniline core.[1] The trifluoromethyl group is known to form favorable interactions within the hydrophobic regions of the kinase ATP-binding site.[1]

Similarly, Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from 3-(trifluoromethyl)aniline.[7] Recent research has shown that analogues of flufenamic acid are potent inhibitors of the YAP-TEAD transcriptional complex, a key target in cancer therapy, further highlighting the therapeutic importance of this chemical family.[5][8] The presence of the ortho-fluorine atom in **3-Amino-2-fluorobenzotrifluoride** provides an additional vector for molecular design, allowing chemists to fine-tune steric and electronic properties to achieve higher potency and selectivity for a specific kinase target.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **3-Amino-2-fluorobenzotrifluoride** is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

- Acute Toxicity, Oral (Harmful)[3]
- Acute Toxicity, Dermal (Toxic/Harmful)[3]
- Skin Irritation (Causes skin irritation)[3]
- Eye Irritation (Causes serious eye irritation)[3]
- Acute Toxicity, Inhalation (Harmful)[3]
- Specific target organ toxicity — single exposure (May cause respiratory irritation)[3]

Handling and Personal Protective Equipment (PPE)

- Work should be conducted in a well-ventilated fume hood.

- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.
- Recommended storage temperature is at or below 8°C.[9]
- Protect from sunlight.[9]

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